molecular formula C9H18N2O3 B060820 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine CAS No. 190792-74-6

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine

Cat. No.: B060820
CAS No.: 190792-74-6
M. Wt: 202.25 g/mol
InChI Key: MOZOQDNRVPHFOO-BQBZGAKWSA-N
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Description

trans-3-Amino-1-Boc-4-hydroxypyrrolidine: is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . It is also known by its IUPAC name, tert-butyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate . This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-Boc-4-hydroxypyrrolidine typically involves the protection of the amino group and the hydroxyl group on the pyrrolidine ring.

Industrial Production Methods: Industrial production methods for trans-3-Amino-1-Boc-4-hydroxypyrrolidine often involve large-scale synthesis using similar protection and deprotection strategies. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time .

Scientific Research Applications

Chemistry: In chemistry, trans-3-Amino-1-Boc-4-hydroxypyrrolidine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of chiral compounds and pharmaceutical intermediates .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .

Medicine: In medicine, trans-3-Amino-1-Boc-4-hydroxypyrrolidine is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of drug candidates targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals . It is also employed in the development of new materials with unique properties .

Comparison with Similar Compounds

Uniqueness: trans-3-Amino-1-Boc-4-hydroxypyrrolidine is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for versatile chemical modifications and applications in various fields of research .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOQDNRVPHFOO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (12.1 g, 65.3 mmol) was dissolved in a 8:1 methanol/water mixture (108 mL). Ammonium chloride (15 g) and sodium azide (21.4 g, 329 mmol) was added and the mixture was heated at 60° C. overnight. After dilution with ether (500 mL), the mixture was washed with saturated aqueous NaHCO3 (200 mL) and brine (200 mL), dried with MgSO4 and evaporated under vacuum. The crude product was dissolved in methanol (200 mL). 10% Palladium on activated carbon (1.5 g) was added and the mixture was stirred at ambient temperature under a hydrogen atmosphere until TLC analysis showed the disappearance of the starting material. The mixture was filtered through a pad of Celite and evaporated to dryness under vacuum. The product was purified by flash chromatography on silica gel. Eluent: 5% methanol in ethyl acetate to 20% methanol, 3% triethylamine in ethyl acetate. Yield: 4.3 g 3-amino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester as yellowish solid.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
21.4 g
Type
reactant
Reaction Step Two

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